molecular formula C25H30N2O3S B11024505 [7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinyl](phenyl)methanone

[7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinyl](phenyl)methanone

Cat. No.: B11024505
M. Wt: 438.6 g/mol
InChI Key: KVPGCXYTTXVDOD-UHFFFAOYSA-N
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Description

7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the quinoline ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Addition of the morpholinocarbothioyl group: This step involves the reaction of the quinoline derivative with morpholine and carbon disulfide under basic conditions to form the morpholinocarbothioyl group.

    Attachment of the phenylmethanone group: This final step involves the acylation of the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl group.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to target specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with specific molecular targets. The methoxy and morpholinocarbothioyl groups may allow it to bind to enzymes or receptors, modulating their activity. The phenylmethanone moiety may also play a role in its binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone is unique due to the presence of the morpholinocarbothioyl and phenylmethanone groups. These functional groups confer specific chemical and biological properties that are not present in the other compounds listed. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

[7-methoxy-2,2,4-trimethyl-6-(morpholine-4-carbothioyl)-3,4-dihydroquinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C25H30N2O3S/c1-17-16-25(2,3)27(23(28)18-8-6-5-7-9-18)21-15-22(29-4)20(14-19(17)21)24(31)26-10-12-30-13-11-26/h5-9,14-15,17H,10-13,16H2,1-4H3

InChI Key

KVPGCXYTTXVDOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=CC(=C(C=C12)C(=S)N3CCOCC3)OC)C(=O)C4=CC=CC=C4)(C)C

Origin of Product

United States

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